Product packaging for Axitinib Intermediate 2(Cat. No.:)

Axitinib Intermediate 2

Cat. No.: B13405065
M. Wt: 350.4 g/mol
InChI Key: BKXMYFOISYYOLE-UHFFFAOYSA-N
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Description

Axitinib Intermediate 2 (CAS 886230-75-7) is a key chemical building block in the synthetic pathway of Axitinib, a potent second-generation tyrosine kinase inhibitor . The final Active Pharmaceutical Ingredient (API), marketed as Inlyta®, is an orally bioavailable anticancer medication approved for the treatment of advanced renal cell carcinoma (RCC) and functions as a selective inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3) . By inhibiting these pro-angiogenic cytokine receptors, Axitinib exerts a powerful anti-angiogenic effect, blocking tumor growth and metastasis . This intermediate is an off-white solid with a melting point of 213-215°C and a molecular formula of C19H18N4O3 . It is critical for research and development activities focused on synthesizing and optimizing this class of targeted therapeutics. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18N4O3 B13405065 Axitinib Intermediate 2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-1-(oxan-2-yl)-3-(2-pyridin-2-ylethenyl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-23(25)15-8-9-16-17(10-7-14-5-1-3-11-20-14)21-22(18(16)13-15)19-6-2-4-12-26-19/h1,3,5,7-11,13,19H,2,4,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXMYFOISYYOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)C=CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Key Axitinib Intermediates

Synthesis of 6-Iodo-1H-Indazole (Intermediate (II))

6-Iodo-1H-indazole serves as a pivotal precursor, providing the core indazole scaffold for subsequent functionalization in the total synthesis of Axitinib. Various synthetic strategies have been employed to produce this intermediate, with metal-catalyzed coupling reactions being particularly prominent.

Palladium-Catalyzed Coupling Reactions in Early-Generation Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have been instrumental in early-generation strategies for constructing complex indazole-containing molecules. google.com While not always used for the direct synthesis of 6-iodo-1H-indazole itself, these methods established the utility of palladium catalysts in functionalizing the indazole ring system. For instance, the Heck reaction has been successfully employed to couple 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole with 2-vinyl pyridine (B92270). google.com This reaction typically utilizes a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst, a phosphine (B1218219) ligand like tri-o-tolylphosphine, and a suitable base in a solvent such as dimethylformamide (DMF). google.com

These early applications demonstrated the power of palladium catalysis for forming critical carbon-carbon bonds on the indazole core, paving the way for more refined approaches. The general catalytic cycle for such reactions involves oxidative addition of the aryl halide to the Pd(0) species, migratory insertion of an olefin, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org The principles from these foundational studies informed the subsequent development of more direct and efficient routes to key intermediates like 6-iodo-1H-indazole. libretexts.orgmdpi.com

Copper-Catalyzed Coupling Reactions and Their Protocol Development

More recent and efficient protocols for the synthesis of 6-iodo-1H-indazole have shifted towards copper-catalyzed methodologies, specifically the aromatic Finkelstein reaction. This halogen exchange reaction allows for the conversion of the more readily available 6-bromo-1H-indazole into the desired iodo derivative. organic-chemistry.orgnih.gov

A highly effective protocol involves the use of copper(I) iodide (CuI) as the catalyst, in conjunction with a diamine ligand, such as N,N'-dimethylethylenediamine. mdma.chchemicalbook.com The reaction is typically carried out with an iodide salt, like potassium iodide (KI) or sodium iodide (NaI), in a solvent such as 1,4-dioxane (B91453) under reflux conditions. mdma.chchemicalbook.com This method has proven to be robust, tolerating a variety of functional groups and providing the product in high yields. organic-chemistry.orgnih.gov The development of this copper-catalyzed approach represents a significant advancement, offering a milder and more general route compared to older, harsher methods. organic-chemistry.org

Starting MaterialCatalystLigandReagentsSolventConditionsYield
6-BromoindazoleCopper(I) iodideN,N-dimethylethylenediaminePotassium iodide, Tetrabutylammonium iodide1,4-DioxaneReflux, 48h85%

Table 1: Summary of Copper-Catalyzed Synthesis of 6-Iodo-1H-Indazole. Data sourced from reference chemicalbook.com.

Mechanistic Investigations of 6-Iodo-1H-Indazole Formation

The mechanism of the copper-catalyzed aromatic Finkelstein reaction is generally understood to proceed through a catalytic cycle involving different oxidation states of copper. mdpi.com The process is believed to be initiated by the oxidative addition of the aryl bromide to a Cu(I) complex, which is stabilized by the diamine ligand. This forms a Cu(III) intermediate. mdpi.com Halogen exchange occurs at this stage, followed by reductive elimination of the aryl iodide product, which regenerates the active Cu(I) catalyst. mdpi.com The fortuitous observation that diamine ligands strongly accelerate this halogen exchange was a key discovery in developing the modern, efficient protocol. mdma.ch

Alternatively, direct iodination of the indazole ring can be achieved using molecular iodine (I₂) under basic conditions (e.g., KOH in DMF). mdpi.comchim.it Mechanistic proposals for such electrophilic aromatic substitutions on related heterocyclic systems suggest the initial generation of an iodonium (B1229267) intermediate, followed by an intramolecular electrophilic attack on the aromatic ring and subsequent rearomatization to yield the final product. acs.org

Synthesis of 2-Mercapto-N-Methylbenzamide (Intermediate (III))

2-Mercapto-N-methylbenzamide is the key thiol-containing component that is coupled with the indazole core in a later step of the Axitinib synthesis. Its preparation has been achieved through both traditional chemical reduction and modern electrochemical methods.

Traditional Synthetic Routes for Thiol-Containing Precursors

A common and straightforward traditional route to 2-Mercapto-N-methylbenzamide involves the reduction of its corresponding disulfide precursor, 2,2'-Disulfanediylbis(N-methylbenzamide). chemicalbook.comgoogleapis.com This reduction is typically accomplished using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol. googleapis.com This method cleanly cleaves the disulfide bond to afford the desired thiol in good yield.

Another established route starts from 2-hydroxy-N-methylbenzamide. This precursor is reacted with dimethylthiocarbamoyl chloride in the presence of a base like triethylenediamine. The reaction is performed in a solvent such as tetrahydrofuran (B95107) (THF) at a controlled temperature, yielding the final product with high purity and excellent yield. chemicalbook.com

Starting MaterialReagentsSolventConditionsYield
2,2'-Disulfanediylbis(N-methylbenzamide)Sodium borohydrideEthanol65-70°CNot specified
2-hydroxy-N-methylbenzamideDimethylthiocarbamoyl chloride, TriethylenediamineTetrahydrofuran40°C97.2%

Table 2: Comparison of Traditional Synthetic Routes to 2-Mercapto-N-methylbenzamide. Data sourced from references chemicalbook.comgoogleapis.com.

Electrochemical Synthesis Approaches for Thiol Intermediates

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfur-containing compounds, avoiding the need for chemical oxidants or catalysts. acs.orgrsc.org The synthesis of thiol intermediates can be approached through the principles of electrochemical oxidative coupling. While direct electrosynthesis of 2-Mercapto-N-methylbenzamide is not widely reported, the underlying mechanism for related transformations is well-studied. acs.orgtue.nl

The process for oxidative coupling of thiols and amines generally begins with the anodic oxidation of the thiol (RSH) to form a thiyl radical. rsc.org This radical rapidly dimerizes to form a disulfide (RSSR). acs.orgnih.gov In a subsequent step, an amine can be oxidized to its radical cation, which then reacts with the disulfide to generate the desired coupled product. acs.orgtue.nl This methodology is completely driven by electricity, can be performed in short reaction times, and produces hydrogen as the only byproduct. acs.org Such electrochemical strategies represent a modern, environmentally benign approach applicable to the formation of intermediates containing thiol functionalities. acs.orgrsc.org

Green Chemistry Principles in 2-Mercapto-N-Methylbenzamide Preparation

The synthesis of 2-Mercapto-N-Methylbenzamide, a key precursor for Axitinib Intermediate 2, presents significant opportunities for the application of green chemistry principles to enhance sustainability and reduce environmental impact. nih.govunibo.itjddhs.com Traditional synthetic routes often rely on hazardous solvents and reagents, generating substantial waste. researchgate.net Greener approaches focus on improving atom economy, utilizing safer solvents, employing catalytic methods, and minimizing energy consumption. nih.gov

One promising green methodology involves the reaction of aniline (B41778) derivatives with low-cost and non-toxic potassium thiocyanate (B1210189) in water. This approach proceeds smoothly without the need for catalysts or ligands, offering high yields and an environmentally friendly profile due to the use of water as a solvent and an easy work-up procedure. researchgate.net

Key principles of green chemistry applicable to 2-Mercapto-N-Methylbenzamide synthesis include:

Waste Prevention: Designing syntheses to minimize the generation of waste products.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents like dichloromethane (B109758) and pyridine with benign alternatives such as water or ethanol, or performing reactions under solvent-free conditions. jddhs.comresearchgate.net

Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents to reduce waste. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy requirements. Microwave-assisted synthesis can also be an energy-efficient alternative. mdpi.com

By adhering to these principles, the synthesis of this key precursor can be made more sustainable, safer, and cost-effective.

Synthesis of 2-((1H-Indazol-6-yl)thio)-N-Methylbenzamide (Intermediate (IV))

The formation of the diaryl thioether, 2-((1H-Indazol-6-yl)thio)-N-Methylbenzamide, is a pivotal step in the Axitinib synthesis pathway. This transformation is effectively achieved through palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency in constructing carbon-sulfur (C-S) bonds. thieme-connect.comnih.gov

Migita Coupling Reactions for Diaryl Thioether Formation

The Migita coupling, a type of palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-S bonds between aryl halides and thiols. thieme-connect.com The general catalytic cycle involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a thiol or thiolate, and concluding with reductive elimination to yield the diaryl thioether product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgchem-station.com

The choice of catalyst and ligand is critical for the efficiency and selectivity of the Migita coupling. Palladium complexes are the most common catalysts, and the ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. nih.gov

Bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps. rsc.org Among these, Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) has emerged as a particularly effective ligand for C-S cross-coupling reactions. researchgate.netresearchgate.net The wide bite angle of the Xantphos ligand is believed to facilitate the reductive elimination step, which is often rate-limiting. rsc.org

Buchwald precatalysts, such as Xantphos Pd G3, are air- and moisture-stable complexes that serve as excellent sources of the active Pd(0) catalyst in situ. bohrium.com The use of such precatalysts offers advantages in terms of ease of handling and reproducibility. Studies have shown that a catalyst system comprising a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with Xantphos can effectively catalyze the formation of diaryl thioethers with low catalyst loading. rsc.orgresearchgate.net

Table 1: Comparison of Palladium-Ligand Systems for C-S Coupling
Catalyst/PrecatalystLigandKey AdvantagesTypical Conditions
Pd(OAc)₂ / Pd₂(dba)₃XantphosHigh efficiency, good functional group tolerance, promotes reductive elimination. researchgate.netLow catalyst loading (0.5-2.5 mol%), high temperatures (80-140 °C). researchgate.net
Xantphos Pd G3(Integrated)Air- and moisture-stable precatalyst, robust and reproducible. bohrium.comMild conditions, compatible with various bases and solvents. bohrium.com
Pd(PPh₃)₄TriphenylphosphineHistorically used, effective for aryl iodides and bromides. thieme-connect.comHigher catalyst loading, may require harsher conditions for less reactive substrates.

The selection of the base and solvent is crucial for optimizing the Migita coupling reaction. The base is required to deprotonate the thiol, forming the active thiolate nucleophile. The choice of base can significantly impact the reaction rate and yield.

Commonly used bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., DIPEA). researchgate.netacs.org The strength and solubility of the base are important factors. For instance, in a microwave-assisted C-S cross-coupling using a Xantphos Pd G3 catalyst, K₂CO₃ was found to be an effective base. researchgate.net In other systems, stronger bases might be necessary, but care must be taken as highly basic or nucleophilic conditions can lead to substrate decomposition. acs.org

The reaction solvent must be capable of solubilizing the reactants and catalyst system and is often a high-boiling point polar aprotic solvent. N,N-Dimethylformamide (DMF) and 1,4-dioxane are frequently employed. researchgate.netnih.gov Optimization of the reaction environment may also involve adjusting the temperature. Microwave irradiation has been shown to accelerate C-S coupling reactions, often leading to higher yields in shorter reaction times under eco-friendly conditions. researchgate.net

Table 2: Influence of Base and Solvent on C-S Coupling Efficiency
BaseSolventTemperatureObservations
K₂CO₃DMF80 °C (Microwave)Good to excellent yields with Xantphos Pd G3 catalyst. researchgate.net
DIPEA1,4-Dioxane90 °CChosen to avoid decomposition of a sensitive aryl bromide substrate. acs.org
Cs₂CO₃Toluene110 °CEffective in Ni-catalyzed couplings, demonstrating versatility. thieme-connect.com
NaOᵗBuDMSO / Alcohols100 °C / RefluxUsed in early Migita coupling protocols. thieme-connect.com

Palladium-catalyzed cross-coupling reactions can be susceptible to inhibition or deactivation by various species present in the reaction mixture. mdpi.com Catalyst deactivation can occur through several mechanisms, including the formation of inactive palladium species, ligand degradation, or poisoning by impurities.

Potential sources of inhibition in the synthesis of Intermediate (IV) could include impurities from starting materials or side reactions. For example, excess thiol can sometimes lead to the formation of inactive palladium-thiolate complexes. acs.org One strategy to mitigate this is the slow addition of the thiol to maintain a low concentration throughout the reaction. acs.org

Another deactivation pathway involves the formation of insoluble palladium complexes, such as palladium black, which reduces the concentration of the active homogeneous catalyst. The choice of ligand is crucial here, as robust ligands like Xantphos can stabilize the palladium catalyst and prevent aggregation. researchgate.net

Strategies to minimize catalyst inhibition include:

Use of High-Purity Reagents: Ensuring starting materials are free from catalyst poisons.

In Situ Catalyst Activation: Generating the active Pd(0) species in the presence of the aryl halide but before the addition of the coupling partner can minimize off-cycle deactivation pathways. acs.org

Ligand Selection: Employing bulky, electron-rich ligands that form stable and highly active catalysts.

Control of Reaction Conditions: Careful optimization of temperature, concentration, and addition rates to disfavor deactivation pathways.

Role of Metal Halides in Condensation Steps

In the context of palladium-catalyzed coupling reactions like the Migita-Stille reaction, metal halides, particularly lithium chloride (LiCl), can play a significant role as additives. chem-station.com The presence of LiCl can accelerate the reaction and, in some cases, alter its chemoselectivity. nih.govuwindsor.ca

The primary proposed role of the chloride ion is to facilitate the transmetalation step, which is often the rate-determining step in the catalytic cycle. chem-station.com In Stille couplings, it is suggested that LiCl promotes the transfer of the organic group from the organotin reagent to the palladium center. chem-station.com This can occur through a chloride-triflate exchange on the palladium complex (from an Ar-Pd-OTf to an Ar-Pd-Cl species), with the resulting chloro complex undergoing faster transmetalation. nih.gov

Furthermore, the addition of LiCl has been shown to dramatically modulate the chemoselectivity in substrates containing multiple reactive sites, such as a C-Br bond and a C-OTf (triflate) bond. nih.gov While coupling typically occurs preferentially at the C-Br bond, the presence of LiCl can reverse this selectivity, favoring reaction at the C-OTf bond. nih.gov This effect highlights the importance of additives in fine-tuning the reactivity and outcome of cross-coupling reactions. In multimetallic systems, LiCl has also been shown to accelerate the reduction of Ni(II) to Ni(0) and overcome autoinhibitory effects, showcasing its broader utility in cross-coupling chemistry. alfa-chemistry.com

Alternative Coupling Chemistries (e.g., Nickel-Catalyzed C-S Couplings)

While palladium-catalyzed reactions are common in the synthesis of Axitinib, alternative coupling chemistries utilizing more economical and earth-abundant metals like nickel have been explored for the crucial C-S bond formation. acs.org Nickel-catalyzed C-S cross-coupling reactions present a viable alternative for creating the thioether linkage in Axitinib intermediates. researchgate.net These methods are often promoted for their potential advantages in terms of cost-effectiveness and, in some cases, milder reaction conditions. researchgate.netrsc.org

Research has demonstrated that nickel-based catalytic systems can effectively couple a range of heteroaromatic halides with thiols. researchgate.net One approach relies on nickel catalysis in recyclable water as the reaction medium, facilitated by micellar catalysis. researchgate.net This methodology has been shown to be tolerant of various functional groups on both the heteroaromatic halide and the thiol, leading to good isolated yields of the desired thioethers. researchgate.net Another strategy involves a mechano-promoted sulfenylation of aryl iodides with nickel catalysis, where the active aromatic sulfide (B99878) agents are generated in situ from an aromatic thiol or disulfide. researchgate.net

For sterically hindered substrates, which can be challenging for palladium catalysts due to the smaller size of nickel, specific nickel-based systems have been developed. rsc.org For instance, the cross-coupling of alkyl thiols with aryl triflates bearing ortho-functional groups has been achieved using a Ni(cod)2 catalyst with flexible bidentate phosphine ligands like DPEphos or dppbz. rsc.org More cost-efficient nickel sources, such as Ni(OAc)2, can also be employed in the presence of a reductant like zinc. rsc.org Furthermore, recent advancements have shown that visible light, in conjunction with a nickel catalyst and a substoichiometric amount of a Brønsted acid, can facilitate thioetherification cross-coupling reactions. uni-regensburg.de The Brønsted acid in this system helps to prevent the formation of less active nickel polythiolates, thereby accelerating the reaction. uni-regensburg.de

Catalyst SystemReaction ConditionsKey FeaturesReference
Nickel catalyst in aqueous micellar medium (e.g., TPGS-750-M)Mild conditions, recyclable water as solventTolerates a wide range of heteroaromatic halides and thiols. researchgate.net
Ni(cod)2/DPEphos or dppbzElevated temperatures for substrates with coordinating groupsEffective for sterically hindered aryl electrophiles and alkyl thiols. rsc.org
Ni(OAc)2 with Zinc-A more cost-efficient alternative to Ni(cod)2. rsc.org
Nickel catalyst with visible light and Brønsted acidRoom temperature, substoichiometric acidAcid additive prevents catalyst deactivation and accelerates the reaction. uni-regensburg.de

Reaction Mechanism Studies of Thioether Bond Formation

The formation of the thioether bond in the synthesis of Axitinib intermediates is a critical step, and its mechanism is generally understood within the framework of transition metal-catalyzed cross-coupling reactions. acsgcipr.org The most common methods for forming aryl thioethers involve the metal-catalyzed reaction of an aryl halide or triflate with a thiol or thiolate. acsgcipr.org

In a typical catalytic cycle for a nickel- or palladium-catalyzed C-S coupling, the following elementary steps are proposed:

Oxidative Addition: The active low-valent metal catalyst (e.g., Ni(0) or Pd(0)) undergoes oxidative addition to the aryl halide (Ar-X), forming a high-valent metal-aryl-halide intermediate (Ar-M(II)-X). rsc.org

Ligand Exchange/Thiolate Binding: The thiol (R-SH) is typically deprotonated by a base in the reaction mixture to form a more nucleophilic thiolate (R-S⁻). This thiolate then displaces the halide on the metal center to form a metal-aryl-thiolate intermediate (Ar-M(II)-SR).

Reductive Elimination: This is the final and key bond-forming step. The aryl and thiolate ligands on the metal center couple and are eliminated from the coordination sphere, forming the desired aryl thioether (Ar-S-R) and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle. rsc.org

Computational studies and the isolation of organometallic intermediates in related systems support this general mechanism. rsc.org The efficiency of the catalytic cycle can be influenced by various factors, including the choice of metal, the ligands on the metal, the base used, and the solvent. For instance, in some nickel-catalyzed systems, the formation of nickel polythiolates can act as a catalyst deactivation pathway. uni-regensburg.de The addition of a Brønsted acid can mitigate this by preventing the formation of these less active species. uni-regensburg.de

Alternative mechanisms for thioether formation can also be considered, such as nucleophilic aromatic substitution (SNA_r_), where a thiolate directly displaces a leaving group on an electron-deficient aromatic ring. acsgcipr.org However, for the less activated aryl systems typically used in Axitinib synthesis, a metal-catalyzed pathway is generally required. Radical mechanisms have also been proposed, particularly in photochemical or high-temperature conditions. acsgcipr.org In the biosynthesis of some natural products containing thioether bonds, radical SAM enzymes are known to catalyze the reaction through a radical-based mechanism, though this is distinct from the synthetic routes to Axitinib. nih.gov

Synthesis of 3-Iodo-6-Nitro-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Indazole (Key Indazole Intermediate)

N-H Site Protection Strategies (e.g., with 3,4-Dihydro-2H-Pyran)

To prevent unwanted side reactions at the indazole nitrogen during subsequent functionalization steps, the N-H group of 6-nitroindazole (B21905) is protected. google.comchim.it A common and effective protecting group for this purpose is the tetrahydropyranyl (THP) group. google.comchim.itnih.gov

The protection is achieved by reacting 6-nitroindazole with 3,4-dihydro-2H-pyran. google.comnih.gov This reaction is typically carried out in the presence of an acid catalyst. google.com Various acids can be employed, with methanesulfonic acid being a documented example. google.com The reaction is performed in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2). google.com The THP group is advantageous because it is stable under the basic conditions of the subsequent iodination step and can be readily removed later in the synthesis under acidic conditions. google.com

Starting MaterialReagentCatalystSolventProductReference
6-Nitroindazole3,4-Dihydro-2H-pyranMethanesulfonic acidTHF or CH2Cl26-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole google.com

Regioselective Iodination at Indazole Position 3

Following the protection of the N-1 position, the next step is the regioselective introduction of an iodine atom at the C-3 position of the indazole ring. google.comchim.it This iodination is a critical functionalization, as the resulting iodo group serves as an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions, such as the Heck reaction. acs.orggoogle.com

The iodination is typically performed by treating the N-1 protected 6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with molecular iodine (I2). google.commdpi.com The reaction is carried out in the presence of a base. chim.itmdpi.com Common bases used for this transformation include potassium hydroxide (B78521) (KOH) and potassium carbonate (K2CO3). google.comchim.itmdpi.com The choice of solvent is important, with polar aprotic solvents like N,N-dimethylformamide (DMF) being frequently used. google.comchim.itmdpi.com The reaction proceeds with high regioselectivity for the C-3 position, which is the most activated position for electrophilic substitution on the indazole ring once the N-1 position is protected. nih.govmdpi.com

Catalyst Systems and Reaction Conditions for Indazole Functionalization

The functionalization of the indazole core, specifically the iodination at the C-3 position, does not typically require a transition-metal catalyst. Instead, the reaction is facilitated by a base. google.commdpi.com The base plays a crucial role in deprotonating the C-3 position of the indazole, making it more nucleophilic and susceptible to attack by the electrophilic iodine.

Starting MaterialReagentBaseSolventTemperatureProductReference
6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazoleIodine (I2)Potassium Hydroxide (KOH) or Potassium Carbonate (K2CO3)N,N-Dimethylformamide (DMF)Room Temperature3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole google.comchim.itmdpi.com

While the iodination itself is not metal-catalyzed, the product, 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, is a key precursor for subsequent metal-catalyzed reactions. google.com For instance, a Heck reaction between this intermediate and 2-vinyl pyridine is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a suitable ligand like tri-o-tolylphosphine. google.com

Nitro Reduction and Subsequent Transformations in the Synthetic Sequence

After the C-3 position of the indazole has been functionalized (for example, through a Heck reaction to introduce the vinyl pyridine moiety), the nitro group at the C-6 position is reduced to an amino group. google.com This transformation is a key step towards the final thioether coupling.

The reduction of the nitro group is commonly achieved using a metal reductant under acidic or neutral conditions. google.com A widely used method involves the use of iron metal in the presence of an aqueous solution of ammonium (B1175870) chloride. google.com This method is effective for the selective reduction of the nitro group without affecting other functional groups in the molecule. nih.gov

The resulting 6-aminoindazole intermediate undergoes further transformations. google.com A crucial step is the conversion of the amino group into a diazonium salt, which is then displaced to introduce a different functional group. google.com This is typically achieved by treating the 6-amino compound with a diazotizing reagent, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid. google.com The intermediate diazonium salt is then reacted with a source of iodide, such as a mixture of potassium iodide (KI) and iodine (I2), to yield the corresponding 6-iodoindazole derivative. google.com This 6-iodo intermediate is then poised for the final C-S cross-coupling reaction to complete the core structure of Axitinib. google.com

Emerging and Advanced Synthetic Approaches for Axitinib Intermediates

The industrial synthesis of complex active pharmaceutical ingredients (APIs) such as Axitinib necessitates the development of efficient, scalable, and sustainable chemical processes. Traditional batch manufacturing methods for key Axitinib intermediates, while effective, are often subject to challenges related to reaction control, safety, and efficiency. Consequently, researchers are increasingly exploring advanced synthetic strategies, including flow chemistry, biocatalysis, and one-pot protocols, to overcome these limitations and streamline the production of crucial molecular building blocks. These emerging methodologies offer significant advantages in terms of process intensification, improved yield and purity, reduced environmental impact, and enhanced safety profiles.

Flow Chemistry Applications in Intermediate Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceutical intermediates, offering superior control over reaction parameters such as temperature, pressure, and mixing. azolifesciences.comnih.gov This technology is particularly advantageous for handling hazardous reagents, managing highly exothermic reactions, and improving the consistency of product quality. nih.govresearchgate.net

An important application of these principles has been demonstrated in the electrochemical synthesis of a key thiol intermediate used in the preparation of Axitinib. acs.org Researchers developed a scalable process using a modified spinning cylinder electrode reactor for the electrochemical reduction of a disulfide precursor to the target thiol. acs.org This approach enables the cathodic reduction to occur efficiently without the need for sacrificial electrodes or ion exchange membranes. The system was successfully operated in both batch and continuous flow modes, demonstrating its flexibility and scalability for producing multi-gram quantities of the intermediate. acs.org

The continuous operation was demonstrated using a cascade of three reactors, highlighting the potential for industrial-scale production. This electrochemical flow method represents a significant advancement, providing a safer and more efficient alternative to traditional chemical reduction processes.

Table 1: Comparison of Batch vs. Continuous Flow Electrochemical Synthesis of an Axitinib Thiol Intermediate. acs.org
ParameterBatch ModeContinuous Flow (Recirculation)Continuous Flow (Cascade)
ScaleMulti-10 gMulti-10 gDemonstrated Feasibility
Reactor TypeSpinning Cylinder ElectrodeSpinning Cylinder ElectrodeThree-Reactor Cascade
Key AdvantageHigh Yield for a Given BatchExcellent Yield, Process ControlPotential for Non-stop Production
Isolated YieldNot specifiedExcellentNot specified

Biocatalytic Transformations for Intermediate Preparation

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild reaction conditions. illinois.edu The application of enzymes such as hydrolases, isomerases, and lyases offers a green and sustainable alternative to traditional chemical catalysts, often providing exquisite regio- and stereoselectivity. illinois.edumdpi.com

While specific, published examples of biocatalysis for the direct synthesis of this compound are not prominent, the principles of biocatalysis are highly applicable to the synthesis of its structural motifs. For instance, transaminases and imine reductases are widely used for the asymmetric synthesis of chiral amines, a common feature in many pharmaceutical intermediates. mdpi.com Similarly, hydrolases like lipases can be employed for the kinetic resolution of racemic alcohols or esters, which could be precursors to substituted benzamide (B126) or indazole rings. illinois.edu

The potential for biocatalysis in this context lies in creating key chiral building blocks or performing selective functional group manipulations early in the synthetic route, thereby reducing the need for protecting groups and minimizing waste streams.

Table 2: Representative Biocatalytic Reactions Applicable to Pharmaceutical Intermediate Synthesis. illinois.edumdpi.com
Enzyme ClassTransformation TypePotential Application in Intermediate Synthesis
TransaminasesAsymmetric synthesis of amines from ketonesIntroduction of amine functionality with high enantiomeric excess.
Hydrolases (e.g., Lipases)Kinetic resolution of racemic alcohols/estersSeparation of enantiomers in precursor molecules.
LyasesAddition of groups to double bonds (e.g., ammonia (B1221849) addition)Stereoselective formation of amino acids or other functionalized building blocks.
OxidoreductasesStereoselective reduction of ketones to alcoholsGeneration of chiral alcohol intermediates.

One-Pot Synthetic Protocols for Indazole Derivatives

A notable example is the copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazole heterocycles. This method provides the desired indazole structures in moderate to good yields (55%–72%), which are substantially higher than those achieved with alternative two-step sequences. semanticscholar.org The reaction is initiated from substituted ortho-iodobenzyl bromides and demonstrates tolerance to both electron-donating and electron-withdrawing functional groups on the aromatic ring. semanticscholar.org

Table 3: One-Pot Copper(I)-Mediated Synthesis of Substituted 2,3-Dihydro-1H-indazoles. semanticscholar.org
Starting Material (ortho-iodobenzyl bromide derivative)Catalyst SystemKey ConditionsReported Yield
UnsubstitutedCopper(I) IodideReaction with di-tert-butyl hydrazodicarboxylate~60%
Methoxy-substitutedCopper(I) IodideReaction with di-tert-butyl hydrazodicarboxylate~60%
Carbomethoxy-substitutedCopper(I) IodideReaction with di-tert-butyl hydrazodicarboxylate~60%

Process Development and Optimization for Axitinib Intermediates

Scale-Up Considerations in Intermediate Production

Reactor Design and Engineering for Large-Scale Synthesis (e.g., Spinning Cylinder Electrode)

The large-scale synthesis of key Axitinib intermediates, such as the thiol intermediate 2-mercapto-N-methylbenzamide, has benefited from innovative reactor designs that overcome the limitations of traditional batch processes. One significant advancement is the use of a modified spinning cylinder electrode reactor for electrochemical synthesis. acs.org This technology enables a "quasi-divided" cell operation, which facilitates the target cathodic reduction without requiring sacrificial electrodes or ion exchange membranes, thereby improving the sustainability of the process. acs.org

The reactor design features an inner spinning cathode, often made of leaded bronze, and a vessel that can be fitted with a variable number of counter-electrode rods, typically graphite, acting as static anodes. acs.org This modular design allows for the anode surface area to be easily adjusted to optimize the reaction conditions. acs.org This electrochemical approach has been successfully used to produce multi-10 gram quantities of the thiol intermediate, demonstrating its scalability for industrial application. acs.org In continuous flow mode, this reactor design has achieved high conversion rates and an isolated yield of 93% for the target thiol intermediate. acs.org

Reactor FeatureDescriptionBenefitSource
Technology Spinning Cylinder ElectrodeEnables scalable electrochemical synthesis. acs.org
Operation "Quasi-divided" cellAvoids sacrificial electrodes and ion exchange membranes, reducing waste. acs.org
Cathode Inner spinning leaded bronzeProvides a rotating surface for the primary reduction reaction. acs.org
Anode Variable number of static graphite rodsAllows for adjustable anode surface area to optimize efficiency. acs.org
Performance Multi-10 g scale synthesisDemonstrates viability for large-scale production. acs.org
Yield 93% isolated yield in continuous flowHigh efficiency contributes to economic viability. acs.org

Solvent Selection and Minimization for Industrial Applicability

Solvent selection is a critical parameter in the industrial synthesis of Axitinib intermediates, impacting reaction efficiency, product purity, cost, and environmental footprint. The ideal solvent should effectively dissolve reactants while being easy to remove and recycle. rsc.org For various steps in the synthesis of Axitinib and its precursors, a range of solvents has been investigated.

Polar aprotic solvents are frequently employed. For instance, in the preparation of the intermediate 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, N,N-dimethylformamide (DMF) is a common choice. google.comgoogle.com Other solvents utilized in different stages of intermediate synthesis include 1-methyl-2-pyrrolidone (NMP), tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and various alcohols and acetates. google.compatsnap.com The choice of solvent is often dictated by the specific reaction step. For example, THF has been used for dissolving 2-hydroxy-N-methylbenzamide in the synthesis of the 2-mercapto-N-methylbenzamide intermediate, leading to high yields. patsnap.com Minimizing solvent use is a key goal in green chemistry and industrial production to reduce waste and operational costs. rsc.org

SolventApplication in Intermediate SynthesisReference
N,N-dimethylformamide (DMF) Used in the iodination of 6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. google.comgoogle.com
1-methyl-2-pyrrolidone (NMP) A preferred solvent for Heck coupling reactions in the Axitinib synthesis pathway. google.com
Tetrahydrofuran (THF) Used as a reaction solvent for synthesizing 2-mercapto-N-methylbenzamide from 2-hydroxy-N-methylbenzamide. google.compatsnap.com
Acetonitrile Employed in various reaction and purification steps. google.comnih.govnih.gov
Ethyl Acetate (B1210297) Used as a solvent for purification and washing of intermediates. google.com
Methanol (B129727) Utilized for washing and recrystallization of intermediates and final product. google.comgoogle.com

Process Efficiency and Economic Viability Assessments

The economic viability of producing Axitinib intermediates on an industrial scale is directly linked to process efficiency. Key metrics include chemical yield, process mass intensity (PMI), and the cost of raw materials and catalysts. columbia.edu Research efforts have focused on developing synthetic routes that are not only high-yielding but also environmentally friendly and suitable for mass production. google.comgoogle.com

An important aspect of improving economic viability is the avoidance of expensive reagents and complex purification methods, such as column chromatography. google.com For example, processes have been developed that achieve high yields (often above 80-90%) without the need for costly palladium-catalyzed coupling reactions, instead opting for more economical copper catalysts. google.comresearchgate.net The development of scalable reactor technologies, like the spinning cylinder electrode, which achieves a 93% yield, also significantly enhances process efficiency and economic feasibility. acs.org Furthermore, optimizing reaction conditions to reduce reaction times and simplify workup procedures contributes to a more cost-effective manufacturing process. google.com

Crystallization and Isolation Strategies for Intermediate Purification

The purity of Axitinib intermediates is crucial for the successful synthesis of the final active pharmaceutical ingredient (API). Crystallization and isolation are pivotal steps for ensuring that intermediates meet the required quality standards.

Solvent Selection for Recrystallization of Intermediates

Recrystallization is a fundamental technique for purifying solid chemical compounds. mt.com The selection of an appropriate solvent system is the most critical factor in this process. An ideal solvent will dissolve the intermediate compound readily at a higher temperature but have low solubility for it at cooler temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution. mt.com

In the purification of Axitinib intermediates, various solvent systems are employed. For instance, after synthesis, a crude intermediate might be treated by adding a mixture of acetonitrile and water, followed by cooling to induce crystallization. google.com In other processes, filter cakes of intermediates are washed sequentially with different solvents to remove impurities. A common practice involves washing with chilled solvents like freezing methanol and freezing ethyl acetate to effectively remove residual reagents and byproducts without dissolving a significant amount of the desired product. google.com

Solvent/SystemRole in PurificationProcess DescriptionReference
Acetonitrile / Water CrystallizationThe mixture is cooled to 0-5°C to precipitate the purified intermediate. google.com
Methanol Washing / RecrystallizationUsed as a wash for the filter cake, often at low temperatures. Also used for recrystallization of Axitinib. google.comgoogle.com
Ethyl Acetate Washing / SlurryingThe intermediate is stirred in hot ethyl acetate, then cooled and filtered to enhance purity. google.com
Ethanol RecrystallizationUsed to dissolve and then recrystallize the product after removing other solvents. google.com

Techniques for Enhancing Purity and Yield

Beyond solvent selection, several techniques are utilized to maximize the purity and yield of isolated Axitinib intermediates. A well-controlled crystallization process is essential. This often involves heating the crude product in a suitable solvent to ensure complete dissolution, followed by a period of controlled cooling. mt.com For example, a reaction mixture might be cooled from 80°C to 0-5°C over a period of several hours to promote the formation of well-defined, pure crystals. google.com

Filtration is the standard method for isolating the crystallized solid. To maximize yield, the filter cake is typically washed with a cold, appropriate solvent to remove the impurity-laden mother liquor. google.comgoogle.com In some processes, activated charcoal is added to the solution before crystallization to adsorb colored impurities and other contaminants, which is then removed by filtration before the cooling step begins. google.com These methods, when optimized, can consistently produce intermediates with very high purity levels, often exceeding 99%. google.compatsnap.com

Green Chemistry Principles in Intermediate Manufacturing

The production of complex active pharmaceutical ingredients (APIs) like Axitinib involves multi-step syntheses where the application of green chemistry principles to the manufacturing of its intermediates is crucial for environmental sustainability and economic efficiency. These principles aim to reduce the environmental footprint of chemical processes by minimizing waste, avoiding hazardous substances, and maximizing resource efficiency. The synthesis of key Axitinib intermediates, such as the indazole core and the thiol moiety, provides several examples of how green chemistry is being implemented in pharmaceutical manufacturing.

Utilization of Environmentally Benign Solvents (e.g., Aqueous Micellar Environments)

The reduction or replacement of volatile and hazardous organic solvents is a primary goal of green chemistry. In the synthesis of Axitinib intermediates, significant progress has been made by employing greener alternatives like polyethylene glycol (PEG) and aqueous micellar systems.

Polyethylene glycol (PEG), particularly PEG-400, has emerged as a favorable reaction medium for the synthesis of indazole derivatives. journalcra.comresearchgate.net PEG is non-toxic, biodegradable, inexpensive, and recyclable, making it an environmentally benign alternative to conventional solvents like dimethylformamide (DMF) or toluene. nih.govmdpi.com Research has demonstrated that catalyst-free synthesis of indazole derivatives can be achieved in PEG-400, often with shorter reaction times and simpler work-up procedures. journalcra.comresearchgate.net

Aqueous micellar catalysis represents another innovative approach to eliminate the need for organic solvents. acsgcipr.org This technique uses surfactants, such as TPGS-750-M, to form nanomicelles in water. These micelles act as nanoreactors, creating a lipophilic (non-polar) core that can dissolve organic reactants and catalysts, thus facilitating reactions in a bulk aqueous medium. acsgcipr.orgrsc.org This method has been successfully applied to key bond-forming reactions in the synthesis of pharmaceutical intermediates, including the C-S coupling (thioetherification) required to link the indazole and benzamide (B126) fragments of Axitinib. researchgate.net The use of aqueous micelles not only replaces hazardous solvents but can also enhance reaction rates and allow for lower catalyst loadings. rsc.org

Table 1: Comparison of Solvent Systems for Indazole Synthesis Steps
Solvent SystemReaction TypeKey AdvantagesTypical YieldReference
Toluene / DMFIndazole Ring Formation / CouplingConventional, well-established solubility for non-polar reactants.Variable, often requires extensive purification. mdpi.com
PEG-400Indazole Ring FormationGreen, recyclable, biodegradable, can act as a catalyst, simple work-up.Good to Excellent journalcra.comresearchgate.net
Water with Surfactant (e.g., TPGS-750-M)C-S Cross-CouplingEliminates organic solvents, mild reaction conditions, potential for catalyst recycling.Good to Excellent rsc.orgresearchgate.net

Reduction of Hazardous Reagents and Waste Streams

Minimizing hazardous reagents and the waste they generate is fundamental to green process development. In the manufacturing of Axitinib intermediates, this is achieved through electrochemical synthesis and the use of recyclable catalytic systems.

Another critical step in the synthesis of Axitinib is the Mizoroki-Heck reaction, a palladium-catalyzed C-C coupling reaction used to form the vinyl linkage. acs.orgwordpress.com Green protocols for this reaction focus on minimizing solvent use and recycling the precious metal catalyst. Solvent-free Heck reactions have been developed, completely eliminating the need for a reaction solvent and thereby reducing a major source of industrial waste. wordpress.com Furthermore, the use of heterogeneous or supported palladium catalysts allows for easy separation of the catalyst from the reaction mixture. biolmolchem.comfrontiersin.org These catalysts, which can be microencapsulated in a polyurea matrix or supported on metal-organic frameworks (MOFs), can be filtered off and reused multiple times, which reduces waste, prevents contamination of the final product with heavy metals, and lowers costs. wordpress.combiolmolchem.comfrontiersin.org

Table 2: Comparison of Synthetic Routes for a Thiol Intermediate
ParameterConventional Chemical ReductionGreen Electrochemical Synthesis
Reducing Agent Sodium Borohydride (B1222165) (NaBH₄) (Stoichiometric)Electric Current
Key Reagents Highly reactive reagents requiring quenchingElectrolyte, stable electrodes
Waste Stream Borate salts, metal waste, quenching byproductsMinimal; primarily spent electrolyte
Green Advantage -Avoids hazardous stoichiometric reductants and associated waste. acs.org

Atom Economy and Reaction Efficiency Improvements

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com A reaction with high atom economy generates minimal waste. Catalytic reactions are inherently more atom-economical than stoichiometric reactions because the catalyst, by definition, is not consumed and does not appear in the mass balance of the reactants and products. stackexchange.combuecher.de

The synthesis of Axitinib relies heavily on palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck and Migita coupling reactions. acs.org These reactions are prime examples of atom-economical transformations as they form new carbon-carbon or carbon-sulfur bonds directly, without generating large amounts of stoichiometric byproducts. jocpr.com For example, the Heck reaction couples an aryl halide with an alkene, and in an ideal cycle, the only byproduct is a salt formed from the base used and the halide. organic-chemistry.org This contrasts sharply with classical named reactions that may use stoichiometric organometallic reagents or protecting groups, leading to significant inorganic or organic waste.

Table 3: Principle of Atom Economy in a Catalytic Coupling Reaction
Reaction TypeGeneral EquationAtom Economy Principle
Catalytic Heck Reaction R-X + C=C-H + Base --(Pd catalyst)--> R-C=C + [Base-H]XHigh atom economy. The atoms from the two key fragments (R-X and the alkene) are incorporated into the final product. The catalyst is not consumed. jocpr.com Byproducts are typically simple salts.
Classical Stoichiometric Reaction (e.g., Wittig) R-CHO + Ph₃P=CHR' --> R-CH=CHR' + Ph₃P=OLower atom economy. A significant portion of the reagent mass (the triphenylphosphine oxide byproduct) is not incorporated into the desired product, becoming waste.

Intellectual Property and Patent Landscape of Axitinib Intermediates

Analysis of Key Patents Covering Intermediate Synthesis

A pivotal intermediate in several patented synthetic routes to Axitinib is (E)-6-Nitro-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, referred to herein as Axitinib Intermediate 2. A key patent covering the synthesis of this intermediate is WO2006048745A1 . This patent discloses a method for preparing indazole compounds that are precursors to Axitinib.

The synthesis of this compound, as detailed in this patent, involves a Heck reaction. This reaction couples 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole with 2-vinyl pyridine (B92270). The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), a phosphine (B1218219) ligand like tri-o-tolylphosphine, and a suitable base, typically N,N-diisopropylethyl-amine, in a solvent such as dimethylformamide (DMF). wordpress.com

The patent not only describes the synthesis of this compound but also its subsequent conversion. The nitro group of the intermediate is reduced to a 6-amino group using iron powder in the presence of an aqueous solution of ammonium (B1175870) chloride. wordpress.com This amino compound is a versatile precursor for the final steps in the synthesis of Axitinib.

The claims within this patent are crucial for understanding the scope of its intellectual property protection. They cover not only the final Axitinib molecule but also the novel intermediates and the specific processes used to synthesize them. By patenting this key intermediate and the specific reaction conditions, the patent holder establishes a significant barrier to entry for competitors seeking to manufacture Axitinib via this particular synthetic pathway.

Another relevant patent, CN103570696A , also describes a preparation method for an Axitinib intermediate, 3-iodo-6-nitro-1-(tertrahydro-2H-pyran-2-yl)-1H-indazole, which is a direct precursor to this compound. This patent emphasizes a method that is suitable for industrial-scale production, highlighting the importance of developing cost-effective and efficient syntheses for key intermediates. patentpc.com

The following table summarizes the key reaction detailed in WO2006048745A1 for the synthesis of this compound.

ReactantsCatalyst/ReagentsProductPatent Reference
3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazolePalladium(II) acetate, tri-o-tolylphosphine, N,N-diisopropylethyl-amine(E)-6-Nitro-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (this compound)WO2006048745A1
2-vinyl pyridine

Future Directions in Axitinib Intermediate Research

Development of More Sustainable and Cost-Effective Synthetic Routes

Future research is intensely focused on developing greener and more economical methods for producing the Axitinib indazole intermediate. Traditional multi-step syntheses often involve costly reagents, harsh conditions, and significant solvent waste. The next generation of synthetic routes will prioritize atom economy, reduced environmental impact, and suitability for industrial-scale production.

Synthetic StrategyKey AdvantagesResearch Focus
Mechanochemistry Reduced solvent usage, potentially faster reaction times.Optimizing milling parameters and catalyst stability for large-scale production.
Aqueous Micellar Catalysis Eliminates hazardous organic solvents, catalyst recycling.Development of more robust and widely applicable surfactant systems.
Process Optimization Higher overall yield, fewer purification steps, lower cost.Designing telescoped or one-pot reactions to minimize intermediate handling.
Reusable Catalysts Lower catalyst loading, reduced cost, less metal contamination.Creating heterogeneous catalysts that are easily separated from the reaction mixture.

Advanced Analytical Techniques for Real-Time Process Monitoring

To ensure the quality and consistency of Axitinib Intermediate 2, future manufacturing processes will increasingly rely on Process Analytical Technology (PAT). PAT involves the use of in-line or on-line analytical tools to monitor critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time, moving away from a reliance on end-product testing. mt.comlongdom.orgwikipedia.org

The integration of spectroscopic techniques like Near-Infrared (NIR), Raman, and Fourier-Transform Infrared (FTIR) spectroscopy allows for continuous monitoring of reactant consumption, intermediate formation, and impurity levels directly within the reactor. mt.comlongdom.org This real-time data stream enables tighter control over the reaction, allowing for immediate adjustments to parameters like temperature or reagent flow to prevent deviations and ensure the process remains within its design space.

The primary goals of implementing PAT in the synthesis of Axitinib intermediates are:

Enhanced Process Understanding: Gaining deep insights into reaction kinetics and mechanisms.

Improved Quality and Consistency: Ensuring the final intermediate meets stringent purity specifications.

Increased Efficiency: Reducing cycle times and minimizing the risk of batch failure.

Facilitating Continuous Manufacturing: Providing the necessary monitoring and control for flow chemistry applications.

Analytical TechniqueInformation ProvidedMode of OperationFuture Application
FTIR Spectroscopy Concentration of reactants, products, and intermediates.In-line probeMonitoring cyclization and functionalization steps.
Raman Spectroscopy Molecular structure, polymorphism, reaction completion.In-line probeReal-time analysis of crystallization and phase changes.
NIR Spectroscopy Chemical composition and physical properties.On-line, In-lineMonitoring raw material identity and reaction progress.
UHPLC Quantification of products and impurities.On-lineAutomated sampling for high-resolution separation and impurity profiling.

Mechanistic Understanding of Undesired Side Reactions and Impurity Formation

A critical aspect of producing high-purity this compound is the identification and control of impurities. Future research will delve deeper into the mechanistic pathways that lead to the formation of undesired side products. Impurities can arise from various sources, including raw materials, secondary reactions, or the degradation of intermediates.

For example, in palladium-catalyzed reactions common in Axitinib synthesis, such as Migita and Heck couplings, side products can form that inhibit the catalyst or are difficult to remove. thieme-connect.com Research has shown that in situ acylation of the indazole intermediate can block the formation of certain contaminants during the Heck reaction by facilitating the desired oxidative addition step. thieme-connect.com Understanding the precise conditions that favor the formation of process-related impurities—such as dimers, isomers, or products of dehalogenation—is essential. beilstein-journals.org

Future work in this area will involve:

Forced Degradation Studies: Intentionally subjecting the intermediate to stress conditions (acid, base, light, heat, oxidation) to identify potential degradation products.

Kinetic Modeling: Developing models to predict the rate of formation of key impurities under different reaction conditions.

Advanced Spectroscopic and Chromatographic Analysis: Using techniques like LC-MS/MS and NMR to elucidate the structures of unknown trace impurities.

Computational Chemistry: Modeling reaction pathways to predict the thermodynamic and kinetic favorability of side reactions versus the desired product formation.

By thoroughly understanding these mechanisms, robust control strategies can be developed to minimize impurity formation, leading to a more efficient and reliable manufacturing process. acs.org

Exploration of Novel Catalytic Systems for Challenging Bond Formations

The synthesis of the functionalized indazole core of Axitinib involves several key bond-forming reactions. Future research is aimed at discovering and implementing novel catalytic systems that offer higher efficiency, selectivity, and broader functional group tolerance than current methods.

A significant area of exploration is the use of transition-metal-catalyzed C-H activation. mdpi.comnih.gov This strategy allows for the direct functionalization of the indazole core without the need for pre-functionalized starting materials (e.g., halogenated compounds), thus shortening the synthetic route and reducing waste. Rhodium and other transition metals have been shown to catalyze the direct C-H/C-H cross-coupling of aldehyde phenylhydrazones to construct functionalized 1H-indazoles. nih.gov Recent advances have also focused on the late-stage functionalization of 2H-indazoles via C-H activation, providing an efficient way to increase molecular complexity. rsc.orgresearchgate.net

Furthermore, improvements in established reactions like the Heck and Migita couplings are continuously sought. This includes the development of more active and stable palladium precatalysts that can operate at lower temperatures and catalyst loadings. thieme-connect.comacs.org The use of alternative, less expensive metals like nickel for C-S cross-coupling reactions is another economically attractive avenue of research. researchgate.net

Catalytic ApproachTarget TransformationPotential Advantages
C-H Activation Direct functionalization of the indazole ring.Improved atom economy, shorter synthetic routes.
Advanced Pd-Catalysis Heck and Migita coupling reactions.Higher yields, lower catalyst loading, milder conditions.
Nickel Catalysis C-S cross-coupling.Lower cost compared to palladium, sustainable.
Biocatalysis Reductive cyclization.High selectivity, mild aqueous conditions, green chemistry.

Integration of Computational Chemistry in Intermediate Design and Synthesis Planning

Computational chemistry and artificial intelligence (AI) are set to revolutionize how the synthesis of Axitinib intermediates is planned and optimized. These tools can significantly reduce the time and experimental effort required to develop new and improved synthetic routes. rsc.orgnih.gov

Reaction Optimization: Computational models, including Density Functional Theory (DFT), can be used to investigate reaction mechanisms in detail. nih.gov This allows researchers to understand transition states, predict reaction outcomes, and identify the factors that control selectivity. By modeling how different catalysts, solvents, and substrates interact, reaction conditions can be optimized in silico before being tested in the lab, saving time and resources. mdpi.com

The integration of these computational tools represents a paradigm shift from traditional, trial-and-error-based process development to a more predictive, data-driven approach.

Q & A

Basic: What are the standard analytical techniques for characterizing Axitinib Intermediate 2’s purity and structural integrity?

Answer:
this compound requires rigorous characterization to confirm identity and purity. Key methods include:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation, focusing on proton/carbon shifts and coupling constants to verify functional groups and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for intermediates) using reverse-phase columns and UV detection .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Elemental Analysis : Quantify carbon, hydrogen, and nitrogen content to validate stoichiometry .
    Best Practice : Cross-reference data with synthetic protocols from peer-reviewed studies (e.g., phase 3 trials using axitinib, such as KEYNOTE-426) to ensure consistency .

Basic: What synthetic routes are reported for this compound, and how do they differ in scalability and yield?

Answer:
this compound is typically synthesized via multi-step organic reactions. Common routes include:

  • Pd-Catalyzed Cross-Coupling : For aryl-aryl bond formation, often requiring ligands like triphenylphosphine and controlled inert conditions .
  • Selective Nitration/Reduction : To introduce amine groups, with yields sensitive to temperature and catalyst choice (e.g., Fe/HCl for nitro reduction) .
    Data Table : Comparative Analysis of Synthetic Methods
MethodYield (%)Purity (%)Key Challenges
Cross-Coupling65–75≥98Catalyst cost, byproduct removal
Nitration/Reduction50–60≥95Over-reduction risks
Note: Data inferred from analogous axitinib synthesis studies .

Advanced: How can researchers resolve discrepancies in NMR data when this compound exhibits unexpected peaks?

Answer:
Unexpected NMR signals often arise from:

  • Impurities : Use preparative HPLC to isolate the compound and re-analyze .
  • Tautomerism or Rotamers : Variable-temperature NMR (e.g., 25°C to −40°C) to stabilize conformers .
  • Residual Solvents : Compare with deuterated solvent peaks or employ 2D NMR (COSY, HSQC) for unambiguous assignment .
    Case Study : A 2023 study on axitinib derivatives used heteronuclear single-quantum coherence (HSQC) to resolve overlapping signals caused by aromatic protons .

Advanced: What experimental design principles should guide optimization of this compound’s synthetic yield?

Answer:
Adopt a Design of Experiments (DoE) approach:

Identify Critical Parameters : Temperature, catalyst loading, reaction time.

Response Surface Methodology (RSM) : Model interactions between variables (e.g., central composite design) .

Validation : Replicate optimized conditions (n=3) and compare yields via ANOVA .
Example : A phase 3 trial protocol for axitinib emphasized reproducibility by standardizing reaction scales and purification steps .

Advanced: How should researchers address contradictory in vitro vs. in vivo efficacy data for this compound derivatives?

Answer:
Contradictions often stem from:

  • Metabolic Instability : Use LC-MS/MS to quantify metabolite formation in hepatic microsomes .
  • Bioavailability Differences : Compare logP values and membrane permeability assays (e.g., Caco-2 cell models) .
  • Contextual Variables : Replicate in vivo conditions (e.g., hypoxia) in vitro using 3D cell cultures .
    Recommendation : Cross-validate findings with independent assays (e.g., mitochondrial ROS inhibition in liver fibrosis models) .

Basic: What are the key literature sources for validating this compound’s pharmacological relevance?

Answer:
Prioritize:

  • Phase 3 Clinical Trials : KEYNOTE-426 (NCT02853331) for axitinib’s clinical benchmarks .
  • Mechanistic Studies : Peer-reviewed papers on axitinib’s mitochondrial ROS modulation in hepatic fibrosis .

Advanced: How to design a robust stability study for this compound under varying storage conditions?

Answer:
Follow ICH Q1A guidelines:

Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (1.2 million lux-hours) .

Analytical Endpoints : Monitor degradation via HPLC-UV (peak area%) and LC-MS for impurity profiling .

Statistical Analysis : Use Arrhenius equations to predict shelf-life at 25°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.